(7-Chloro-1H-indol-2-yl)methanamine hydrochloride
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Overview
Description
(7-Chloro-1H-indol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position of the indole ring and a methanamine group at the 2nd position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 7-chloroindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-1H-indol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indoles and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(7-Chloro-1H-indol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7-Chloro-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate different biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride: Similar structure with chlorine at the 6th position.
(1H-indol-2-yl)methanamine hydrochloride: Lacks the chlorine atom.
(7-Chloro-2-methyl-1H-indol-3-yl)methanamine: Methyl group at the 2nd position instead of methanamine
Uniqueness
(7-Chloro-1H-indol-2-yl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10Cl2N2 |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
(7-chloro-1H-indol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-4,12H,5,11H2;1H |
InChI Key |
QDVDESKJWCKQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)CN.Cl |
Origin of Product |
United States |
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